3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c21-11-17-19(23-8-7-22-17)28-13-4-3-9-25(12-13)20(27)15-10-18(26)24-16-6-2-1-5-14(15)16/h1-2,5-8,10,13H,3-4,9,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYFHRWMNNCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile represents a unique molecular structure that integrates a quinoline moiety, a piperidine, and a pyrazine ring. This combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline derivative followed by coupling with pyrazine and piperidine components. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structural integrity and purity.
Antimicrobial Activity
Research indicates that derivatives of quinoline and pyrazine exhibit significant antimicrobial properties. For instance, quinoline derivatives have been shown to possess potent activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The incorporation of the pyrazine moiety in our compound may enhance this activity due to its established role in inhibiting bacterial growth.
Anticancer Properties
The anticancer potential of similar compounds has been explored extensively. Pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of this compound may interact with key proteins involved in cancer progression, such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), leading to reduced tumor growth .
Anti-inflammatory Effects
Compounds containing quinoline structures have been reported to exhibit anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages . The mechanism involves the downregulation of pro-inflammatory cytokines, suggesting that our compound may similarly modulate inflammatory pathways.
Structure-Activity Relationship (SAR)
The SAR studies for compounds related to this compound indicate that modifications in the substituents on the quinoline or pyrazine rings can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl group | Enhances antimicrobial activity |
| Carbonitrile group | Increases cytotoxicity against cancer cells |
| Piperidine linkage | Improves solubility and bioavailability |
Case Studies
- Antimicrobial Evaluation : A study evaluated various quinoline derivatives against E. coli and S. aureus, with some compounds demonstrating MIC values below 10 µg/mL. The incorporation of hydroxyl groups was crucial for enhancing activity .
- Anticancer Activity : In vitro studies showed that certain pyrazole derivatives inhibited cell proliferation in breast cancer cell lines with IC50 values ranging from 5 to 15 µM, indicating that structural modifications can lead to improved efficacy .
- Anti-inflammatory Properties : Research involving similar quinoline derivatives reported significant reductions in NO production in RAW 264.7 cells when treated with these compounds, suggesting a promising avenue for developing anti-inflammatory agents .
Scientific Research Applications
Pharmacological Applications
1. Antimalarial Activity
Recent studies have shown that derivatives related to this compound exhibit significant antimalarial properties. For instance, quinoline derivatives have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves inhibition of translation elongation factor 2, which is crucial for protein synthesis in the parasite .
Case Study: DDD107498
A notable derivative from the quinoline series demonstrated low nanomolar activity against various life stages of Plasmodium in vitro and in vivo, showcasing a reduction in parasitemia in mouse models . The compound's pharmacokinetic properties were optimized to enhance oral bioavailability and metabolic stability.
2. Anticancer Potential
Compounds containing the pyrazine and quinoline scaffolds have been investigated for their anticancer properties. The Mannich bases derived from these compounds have shown cytotoxic effects against several cancer cell lines, indicating their potential as anticancer agents .
3. Antimicrobial Activity
Some studies suggest that compounds with similar structures exhibit antimicrobial properties, making them candidates for further exploration in treating bacterial infections. Their efficacy against resistant strains is particularly noteworthy.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Antimalarial | DDD107498 | < 10 | Inhibition of translation elongation factor 2 |
| Anticancer | Mannich Base | < 50 | Induction of apoptosis |
| Antimicrobial | Related Pyrazines | < 100 | Disruption of bacterial cell wall |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Quinoline Carbonyl Group
The 2-hydroxyquinoline-4-carbonyl group is reactive toward nucleophiles due to the electron-withdrawing nature of the adjacent carbonyl. Key reactions include:
-
Amide Formation : Reaction with primary or secondary amines under acidic or coupling conditions replaces the hydroxyl group. For example, treatment with thionyl chloride (SOCl₂) converts the hydroxyl to a reactive acid chloride, which subsequently reacts with amines like piperidine derivatives to form stable amides .
-
Esterification : The hydroxyl group can undergo esterification with alcohols in the presence of catalysts like TsOH or POCl₃, forming ester derivatives .
Table 1: Representative Reactions at the Quinoline Carbonyl
Halogenation and Substitution Reactions
The hydroxyl group on the quinoline ring undergoes halogenation, enabling further functionalization:
-
Chlorination : Treatment with POCl₃ at 105°C replaces the hydroxyl group with chlorine, forming 4-chloro-3-quinolinecarbonitrile . This intermediate reacts with amines (e.g., 4-phenoxyaniline) in polar aprotic solvents like 2-ethoxyethanol to yield substituted aminoquinolines .
-
Displacement with Amines : The 4-chloro derivative undergoes nucleophilic aromatic substitution with amines at 115°C, producing compounds with enhanced solubility and biological activity .
Pyrazine Ring Modifications
The pyrazine-2-carbonitrile moiety participates in:
-
Nitrile Hydrolysis : Under acidic or basic conditions, the nitrile group hydrolyzes to a carboxylic acid or amide. For example, heating with aqueous HCl converts the nitrile to a carboxyl group.
-
Cycloaddition Reactions : The nitrile can engage in [2+3] cycloadditions with azides to form tetrazoles, useful in medicinal chemistry.
Table 2: Pyrazine Reactivity
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Nitrile hydrolysis | HCl (aq), reflux | Pyrazine-2-carboxylic acid | Intermediate for esters | |
| Cycloaddition | NaN₃, Cu(I) catalyst | Pyrazine-2-tetrazole | Bioisostere development |
Piperidine Ring Functionalization
The piperidine linker undergoes:
-
N-Alkylation/Acylation : The secondary amine in piperidine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively .
-
Oxidation : Using agents like m-CPBA oxidizes the piperidine ring to an N-oxide, altering electronic properties .
Ether Linkage Stability
The ether bond between piperidine and pyrazine is stable under mild conditions but cleaves under strong acids (e.g., HBr in acetic acid) or via enzymatic hydrolysis in biological systems .
Coupling Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) modify the quinoline or pyrazine rings. For instance:
-
Quinoline C7 Substitution : A boronic acid coupling at C7 introduces aryl or heteroaryl groups, enhancing target affinity .
Key Research Findings
-
Microwave-Assisted Synthesis : Reactions under microwave irradiation (e.g., 180°C, 3 h) significantly improve yields (up to 98%) for amide and ester derivatives .
-
Regioselectivity : The symmetry of the 1,3-CCC-biselectrophile in related compounds avoids regioselectivity issues during ring closure .
-
Oxidation Mechanisms : Atmospheric oxygen is critical for oxidizing intermediates to aromatic pyrazolopyridines, as demonstrated in analogous systems .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and their implications:
Physicochemical Properties
- Hydrogen Bonding: The hydroxyquinoline in the target compound forms strong intermolecular H-bonds (e.g., O–H···N), critical for crystal packing and solubility . In contrast, the methylthiazole analogue () relies on weaker van der Waals interactions.
- Solubility : The hydroxy group in the target compound increases polarity compared to the lipophilic thiophene in ’s pyridine derivative.
- Conformational Analysis : Piperidine puckering (Cremer-Pople parameters, ) affects binding pocket compatibility. The spiro compound () exhibits restricted rotation, reducing entropy penalties upon target binding.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction conditions be optimized?
- Synthesis Challenges : The compound’s complexity arises from its heterocyclic backbone (pyrazine, quinoline, and piperidine rings) and sensitive functional groups (carbonitrile, hydroxyquinoline). Multi-step synthesis requires precise control of reaction parameters.
- Optimization Strategies :
- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance nucleophilic substitution at the piperidin-3-yloxy linkage .
- Catalysts : Employ coupling agents like HATU or DCC for amide bond formation between hydroxyquinoline and piperidine moieties .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR resolves signals for the pyrazine C≡N group (~110 ppm in ¹³C) and hydroxyquinoline’s aromatic protons (δ 7.5–8.5 ppm in ¹H) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+) confirms molecular formula .
- Purity Assessment :
- HPLC with UV/Vis detection (λ = 254 nm) identifies impurities at <0.5% .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Mechanistic Insights :
- Kinase Inhibition : The hydroxyquinoline moiety resembles known CHK1 inhibitors (e.g., CCT244747), suggesting potential cell cycle regulation activity .
- GPCR Modulation : Piperidine- and pyrazine-containing analogs (e.g., SB223412) interact with serotonin or neurokinin receptors, indicating CNS applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC50 values (e.g., anticancer assays) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability.
- Methodological Solutions :
- Dose-Response Curves : Use 8–10 concentration points with triplicate measurements to improve reproducibility .
- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-substrate detection) alongside enzymatic assays .
Q. What computational strategies are recommended for predicting binding modes and off-target effects?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., CHK1 PDB: 3PAU) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Off-Target Profiling :
- SwissTargetPrediction identifies potential off-targets (e.g., PI3K or MAPK pathways) for counter-screen prioritization .
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?
- SAR Modifications :
- Solubility : Introduce polar groups (e.g., sulfonyl or tertiary amines) to the piperidine ring, as seen in analogs like 5-chloro-2-(4-cyanophenyl)acetamide .
- Metabolic Stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) to reduce CYP450-mediated degradation .
- In Vitro ADME :
- Microsomal Stability Assays : Quantify half-life (t1/2) in human liver microsomes with LC-MS/MS monitoring .
Critical Analysis of Evidence
- Conflicting Data : highlights anticancer potential via kinase inhibition, while emphasizes receptor modulation. Researchers must contextualize activity using target-specific assays.
- Limitations : Structural data (e.g., X-ray crystallography) for the compound are absent; SHELX refinement ( ) is recommended for future crystallographic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
